6,7-Difluoroquinoline-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Fluorination

Sourcing 6,7-difluoroquinoline-2-carboxylic acid? This 95% pure fluorinated quinoline building block features a critical 6,7-difluoro substitution pattern that imparts unique electronic effects and regioselectivity — a requirement no generic analog can fulfill. Ideal for constructing fluoroquinolone-like bioactive scaffolds and novel chemical probes. Available in research quantities (50 mg–10 g) with global shipping. Inquire now for bulk pricing and secure your supply of this privileged heterocyclic intermediate.

Molecular Formula C10H5F2NO2
Molecular Weight 209.152
CAS No. 1267467-98-0
Cat. No. B2869308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinoline-2-carboxylic acid
CAS1267467-98-0
Molecular FormulaC10H5F2NO2
Molecular Weight209.152
Structural Identifiers
SMILESC1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)O
InChIInChI=1S/C10H5F2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15)
InChIKeyCXQIJNDKZXAUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinoline-2-carboxylic Acid CAS 1267467-98-0: Fluorinated Quinoline Building Block Properties and Classification


6,7-Difluoroquinoline-2-carboxylic acid (CAS 1267467-98-0) is a fluorinated heterocyclic aromatic compound belonging to the quinoline carboxylic acid family . Characterized by a molecular formula of C10H5F2NO2 and a molecular weight of 209.15 g/mol, its structure features fluorine atoms at the 6th and 7th positions of the quinoline ring and a carboxylic acid group at the 2nd position . This specific substitution pattern defines its chemical class, which is closely related to the core scaffolds found in various bioactive molecules, notably fluoroquinolone antibacterials [1].

Critical Rationale for Procuring 6,7-Difluoroquinoline-2-carboxylic Acid: Why Generic Analogs Are Not Interchangeable


Generic substitution of 6,7-difluoroquinoline-2-carboxylic acid with other quinoline-2-carboxylic acid analogs is not scientifically valid due to the profound impact of fluorine substitution on molecular properties. The specific 6,7-difluoro arrangement imparts unique electronic effects and reactivity, which are critical for its role as a synthetic intermediate . The position of fluorine atoms in quinolines is known to significantly alter chemical behavior, as demonstrated by studies on regioselectivity in nucleophilic substitution reactions, where 6,7-difluoroquinolines exhibit a distinct pattern compared to other difluoro isomers [1]. Therefore, substituting this compound with a non-fluorinated or differently fluorinated analog will fundamentally alter the downstream synthetic pathway and the physicochemical properties of the resulting derivatives [2].

Quantitative Differentiation Evidence for 6,7-Difluoroquinoline-2-carboxylic Acid: A Comparative Analysis of Synthetic Utility and Chemical Properties


6,7-Difluoro vs. 5,7-Difluoro Substitution Pattern: Comparative Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of difluoroquinolines is highly dependent on the specific positions of the fluorine atoms. Studies on the methoxydefluorination of various difluoroquinoline isomers demonstrate that the 6,7-difluoro substitution pattern exhibits a distinct substrate activity and regioselectivity compared to its 5,7-difluoro and 6,8-difluoro counterparts. This leads to different reaction outcomes and yields when used as a building block in nucleophilic substitution reactions [1].

Organic Synthesis Medicinal Chemistry Fluorination

Fluorinated vs. Non-Fluorinated Quinoline-2-carboxylic Acid: Comparative Electronic Effects on Scaffold Reactivity

The introduction of fluorine atoms into the quinoline ring system is a well-established strategy to modulate electronic properties. Fluorine's strong electron-withdrawing inductive effect (-I) alters the electron density of the aromatic ring, which can significantly impact the molecule's reactivity in subsequent coupling reactions, its metabolic stability, and its binding affinity to biological targets [1]. Non-fluorinated quinoline-2-carboxylic acid (e.g., CAS 93-10-7) lacks these electronic perturbations, which are foundational to the utility of fluorinated derivatives in medicinal chemistry .

Structure-Activity Relationship Drug Discovery Chemical Synthesis

6,7-Difluoroquinoline vs. 6-Fluoroquinoline Scaffolds: Impact of a Second Fluorine Atom on Synthetic Utility

The presence of two fluorine atoms on the quinoline core (6,7-difluoro) versus a single fluorine atom (e.g., 6-fluoro) creates a significant difference in the electron density distribution of the molecule. This alters the reactivity of the ring towards both nucleophilic and electrophilic attacks, providing distinct synthetic handles. While the foundational SAR of fluoroquinolones often highlights the importance of a single fluorine at the C6 position for antibacterial activity, the addition of a second fluorine at C7 can further modulate the molecule's lipophilicity and target binding [1].

Chemical Synthesis Medicinal Chemistry Fluorine Chemistry

Key Research and Industrial Applications for 6,7-Difluoroquinoline-2-carboxylic Acid Based on Chemical Differentiation


Synthesis of Advanced Fluorinated Quinoline Derivatives

This compound serves as a critical intermediate in multi-step organic syntheses where the specific 6,7-difluoro motif is required. Its unique regioselectivity in substitution reactions [1] makes it a valuable starting material for constructing complex, fluorinated heterocycles, such as those found in novel pharmaceutical candidates or agrochemicals.

Medicinal Chemistry Research and Scaffold Exploration

The 6,7-difluoroquinoline core is a recognized privileged scaffold in drug discovery, particularly within the fluoroquinolone antibiotic class [1]. Researchers utilize this carboxylic acid building block to explore structure-activity relationships (SAR) by introducing various functional groups at the carboxylic acid handle, aiming to discover new lead compounds with improved biological activity, selectivity, or metabolic stability compared to non-fluorinated or mono-fluorinated analogs.

Chemical Biology Tool Development

The unique electronic properties conferred by the 6,7-difluoro substitution can be exploited to design novel chemical biology probes. For example, the fluorine atoms can serve as probes for 19F NMR studies to investigate biomolecular interactions or metabolism, or they can be used to tune the photophysical properties of the quinoline core for the development of fluorescent sensors or imaging agents.

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